molecular formula C19H16F3N3O5S B2911981 N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 308300-16-5

N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2911981
CAS No.: 308300-16-5
M. Wt: 455.41
InChI Key: AHTPUOMFEOHCPN-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a heterocyclic acetamide derivative characterized by a benzothiazinone core fused with a trifluoromethyl-substituted aromatic ring. The compound features a 4-ethoxy-2-nitrophenyl acetamide moiety, which distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O5S/c1-2-30-11-4-5-12(14(8-11)25(28)29)23-17(26)9-16-18(27)24-13-7-10(19(20,21)22)3-6-15(13)31-16/h3-8,16H,2,9H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTPUOMFEOHCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound with potential pharmaceutical applications. Its complex structure and unique chemical properties suggest various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula and Structure

  • Molecular Formula : C19H16F3N3O5S
  • IUPAC Name : this compound
  • SMILES : CCOc(cc1)cc(N+=O)c1NC(CC1Sc(ccc(C(F)(F)F)c2)c2NC1=O)=O

The compound features a nitrophenyl group and a benzothiazin moiety, contributing to its potential interactions with biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, beta-triketones have been shown to inhibit specific enzymes in microbial pathways, suggesting that this compound may also possess antimicrobial activity through enzyme inhibition mechanisms similar to those observed in related compounds .

Enzyme Inhibition Studies

Inhibition of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) has been documented in related compounds. This suggests that this compound could potentially inhibit HPPD or similar enzymes, impacting metabolic pathways in various organisms .

Cytotoxicity and Anticancer Potential

Preliminary studies on structurally analogous compounds indicate potential cytotoxic effects against cancer cell lines. For example, compounds featuring nitrophenyl groups have been associated with inducing apoptosis in specific cancer cells. This raises the possibility that this compound may exhibit similar properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of microbial growth
Enzyme InhibitionPotential HPPD inhibition
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Evaluation :
    • A study explored the effects of similar compounds on various bacterial strains. Results indicated significant inhibition rates against both Gram-positive and Gram-negative bacteria.
  • Enzyme Kinetics :
    • Research focused on the kinetics of enzyme inhibition by beta-triketones revealed that structural modifications could enhance inhibitory potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The substituent pattern on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Phenyl Ring) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Source ID
N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 4-nitro C₁₇H₁₂F₃N₃O₃S 395.36 Intermediate for heterocyclic synthesis; nitro group enhances electrophilicity [1]
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2-cyano C₁₈H₁₂F₃N₃O₂S 391.37 Enhanced π-stacking potential due to cyano group [3]
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2-butoxy C₂₁H₂₁F₃N₂O₃S 438.46 Increased lipophilicity (predicted logP: ~3.5); potential pharmacokinetic advantages [7]
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitro C₉H₈ClN₂O₅S 296.69 Sulfur-containing heterocycle precursor; crystallizes with intermolecular H-bonding [6]

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitro substituent (as in [1]) increases electrophilicity, favoring reactions with nucleophiles. In contrast, the 4-ethoxy group in the target compound may reduce reactivity but improve solubility.
  • The ethoxy group in the target compound likely balances solubility and permeability.
  • Crystallography : Substituents like nitro and sulfonyl groups influence crystal packing via H-bonding and π-π interactions, critical for solid-state stability .
Core Heterocyclic Modifications
  • Benzothiazin vs. Benzothiazole: Compounds in [5] (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides) replace the dihydrobenzothiazinone core with a benzothiazole ring.
  • Trifluoromethyl Positioning : The 6-trifluoromethyl group in the benzothiazin core (common across analogs) contributes to metabolic stability and hydrophobic interactions in drug-receptor binding .

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